Demonstrated Selectivity and High Yield in Sequential Sonogashira-Suzuki Coupling
1-Bromo-4-iodobenzene exhibits high-yielding, chemoselective Sonogashira coupling at the iodine position under mild, room-temperature conditions, leaving the bromine substituent completely intact for a subsequent Suzuki coupling. In a published study, this selective functionalization was achieved with yields of 96-98% for the first Sonogashira step, a level of orthogonality and efficiency not possible with symmetrical dihalobenzenes like 1,4-dibromobenzene or 1,4-diiodobenzene [1].
| Evidence Dimension | Yield of selective Sonogashira coupling at the C-I bond |
|---|---|
| Target Compound Data | 96-98% yield for 1-bromo-4-ethynylbenzene derivatives |
| Comparator Or Baseline | 1,4-dibromobenzene or 1,4-diiodobenzene |
| Quantified Difference | Achieves >95% yield in a selective, single-site coupling that is impossible with symmetrical dihalo analogs. |
| Conditions | Room temperature Sonogashira coupling of 1-bromo-4-iodobenzene with phenylacetylene or 1-octyne using PdCl2(PPh3)2 (1 mol%) and CuI (2 mol%) in toluene/water (1/1, v/v) with triethylamine. |
Why This Matters
This data proves the compound's ability to act as a high-fidelity, orthogonally reactive scaffold, enabling the efficient and atom-economical construction of complex, asymmetrical molecules in multi-step syntheses, a capability absent in its symmetrical dihalo counterparts.
- [1] Hassaneen, H. M., Dawood, K. M., Ahmed, M. S. M., Abdelhadi, H. A., & Mohamed, M. A.-M. (2015). Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ARKIVOC, 2015(5), 334-349. DOI: 10.3998/ark.5550190.p009.123 View Source
